molecular formula C17H22N4O3S2 B12183799 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B12183799
M. Wt: 394.5 g/mol
InChI Key: YMNKMHFCYFCUSA-UHFFFAOYSA-N
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Description

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a combination of piperazine, thiophene, and pyridazine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Moiety: Starting with a suitable piperazine derivative, such as 1-(chloromethyl)-4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine.

    Coupling with Pyridazine: The piperazine derivative is then coupled with a pyridazine derivative, such as 6-(thiophen-2-yl)pyridazin-3(2H)-one, under appropriate conditions (e.g., using a base like potassium carbonate in a polar solvent like DMF).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperazine moieties.

    Reduction: Reduction reactions might target the pyridazinone ring or the sulfone group in the tetrahydrothiophene.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the piperazine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry or catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be relevant in drug discovery.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development:

Industry

    Chemical Intermediates: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Receptor Modulation: Modulating receptor activity by binding to specific receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
  • **2-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Uniqueness

    Structural Features: The combination of piperazine, thiophene, and pyridazine moieties is unique and may confer specific biological activities.

    Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a therapeutic agent.

Properties

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C17H22N4O3S2/c22-17-4-3-15(16-2-1-10-25-16)18-21(17)13-19-6-8-20(9-7-19)14-5-11-26(23,24)12-14/h1-4,10,14H,5-9,11-13H2

InChI Key

YMNKMHFCYFCUSA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

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